molecular formula C21H18N4O2S2 B11515843 (2Z,4Z)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-(4-methoxybenzylidene)-3-phenyl-1,3-thiazolidin-5-one

(2Z,4Z)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-(4-methoxybenzylidene)-3-phenyl-1,3-thiazolidin-5-one

Cat. No.: B11515843
M. Wt: 422.5 g/mol
InChI Key: ZGZRNQZMGSFLLU-HWZRPPEVSA-N
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Description

(2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE is a complex organic compound with a unique structure that includes a thiadiazole ring, a thiazolidinone ring, and a methoxyphenyl group

Preparation Methods

The synthesis of (2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with 3-phenyl-2-thioxothiazolidin-4-one under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under mild conditions using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting imine groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

(2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the target molecules. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and thiadiazole-containing molecules. Compared to these compounds, (2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

(2Z,4Z)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidin-5-one

InChI

InChI=1S/C21H18N4O2S2/c1-3-18-23-24-20(28-18)22-21-25(15-7-5-4-6-8-15)17(19(26)29-21)13-14-9-11-16(27-2)12-10-14/h4-13H,3H2,1-2H3/b17-13-,22-21-

InChI Key

ZGZRNQZMGSFLLU-HWZRPPEVSA-N

Isomeric SMILES

CCC1=NN=C(S1)/N=C\2/N(/C(=C\C3=CC=C(C=C3)OC)/C(=O)S2)C4=CC=CC=C4

Canonical SMILES

CCC1=NN=C(S1)N=C2N(C(=CC3=CC=C(C=C3)OC)C(=O)S2)C4=CC=CC=C4

Origin of Product

United States

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